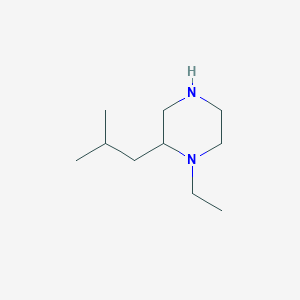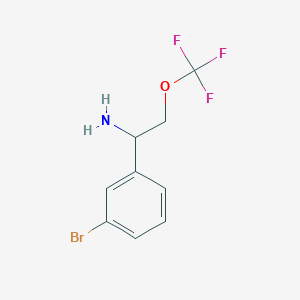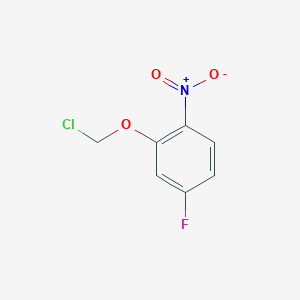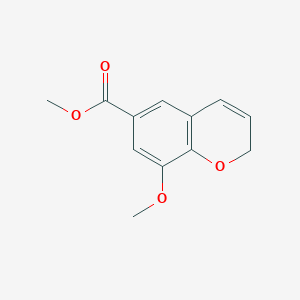
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is a furan derivative, characterized by the presence of a furan ring substituted with a morpholine moiety and an aldehyde group. It is known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This reaction is typically carried out under reflux conditions to achieve good to high yields in a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.
Reduction: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and morpholine moiety contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde: A closely related compound with similar structural features and reactivity.
3,5-Disubstituted furane-2(5H)-one derivatives: These compounds share the furan core and exhibit similar biological activities.
Uniqueness
5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde stands out due to its unique combination of a furan ring, morpholine moiety, and aldehyde group. This structural arrangement imparts distinct reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(3,3-dimethylmorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-11(2)8-14-6-5-12(11)10-4-3-9(7-13)15-10/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
FZHSMINUIYUJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1C2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)


![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)

![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)

![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)



![1-[2-Amino-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13183971.png)
![5,7-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13183974.png)
![4-Bromo-1-methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13183983.png)
